diumycin
Description
Historical Context and Initial Discovery
The discovery of diumycin was first reported in scientific literature in 1969 by a team of researchers including E. Meyers. doi.org The antibiotic was found to be produced by the soil bacterium Streptomyces umbrinus, specifically the strain designated ATCC 15972. doi.orgnii.ac.jp Initial biological characterization revealed that this compound is primarily active against Gram-positive bacteria, with some lesser activity against Gram-negative bacteria. doi.orgnii.ac.jp
The initial research identified this compound not as a single substance, but as a complex of related compounds. Subsequent studies led to the isolation and naming of several of these components, including this compound A, B, A', and B'. doi.orgnih.gov A notable feature highlighted in early reports was the prolonged in vivo activity of the antibiotic, a characteristic that distinguished it within its class. doi.orgdoi.org
Table 1: Discovery and Production of this compound
| Attribute | Description |
| Year of Discovery | 1969 |
| Discovering Scientists | Meyers, E. et al. |
| Producing Organism | Streptomyces umbrinus (Strain ATCC 15972) |
| Initial Components Identified | This compound A, this compound B |
| Later Identified Components | This compound A', this compound B' |
Classification within Natural Product Antibiotic Families
The chemical structure of this compound places it within specific families of natural product antibiotics. Its classification is primarily defined by its unique structural components.
Some literature has associated this compound with polyene macrolide antibiotics. ontosight.ai This class is characterized by a large macrocyclic lactone ring containing a series of conjugated double bonds. vt.eduwikipedia.orgwikipedia.org While this compound possesses a large molecular structure, this classification is not its most precise designation. The primary defining features of this compound, namely its phosphorus and glycolipid content, place it more accurately in another group. Polyene macrolides are also typically known for their potent antifungal activity, whereas this compound's primary reported activity is antibacterial. doi.orgvt.edu
The most scientifically accurate classification for this compound is as a member of the phosphorus-containing glycolipid (or phosphoglycolipid) antibiotic group. doi.orgnii.ac.jpnih.govnih.gov This classification is based on its chemical composition, which includes a lipid moiety, a carbohydrate (sugar) portion, and a phosphate (B84403) group. doi.orgcapes.gov.br this compound shares this classification with other notable antibiotics such as the moenomycins, prasinomycins, and macarbomycins, which together form a distinct family of cell wall biosynthesis inhibitors. doi.orgdoi.orgnih.gov
Table 2: Classification of this compound
| Classification Family | Status | Rationale |
| Polyene Macrolide | Associated | Shares large molecular structure; however, primary activity is antibacterial, not antifungal. |
| Phosphorus-Containing Glycolipid | Primary | Definitive classification based on the presence of phosphate, carbohydrate, and lipid moieties in its structure. doi.orgnih.govnih.gov |
Polyene Macrolide Family Association
Academic Significance in Antimicrobial Compound Investigations
This compound holds considerable academic significance, primarily due to its specific mechanism of action which has been a valuable tool in studying bacterial physiology.
The importance of this compound in research is rooted in its function as a potent inhibitor of bacterial cell wall synthesis. nih.govnih.gov The bacterial cell wall is crucial for survival, providing structural integrity and protection. patsnap.com this compound interferes with the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall. nih.govnih.govpatsnap.com
Research has shown that this compound's mechanism involves the inhibition of peptidoglycan synthesis by preventing the utilization of N-acetyl-glucosamine-N-acetyl-muramyl-pentapeptide, a key lipid intermediate in the cell wall construction process. nih.gov This inhibition leads to the accumulation of a precursor molecule, uridine-5′-diphosphate-N-acetyl-muramyl-pentapeptide, within the bacterial cell. nih.govnih.gov This mode of action is distinct from that of other cell wall inhibitors like vancomycin. For instance, this compound does not inhibit the enzyme d-alanine (B559566) carboxypeptidase, which is another target in the peptidoglycan synthesis pathway. nih.govnih.gov The high potency of this compound variants at very low concentrations in laboratory settings has made the compound a significant subject for investigations into the essential processes of bacterial life and the discovery of new antimicrobial targets. asm.org
Table 3: Research Findings on this compound's Mechanism of Action
| Aspect | Finding |
| Primary Target | Bacterial Cell Wall Synthesis |
| Specific Process Inhibited | Peptidoglycan Synthesis nih.govnih.gov |
| Molecular Action | Prevents the utilization of the lipid intermediate N-acetyl-glucosamine-N-acetyl-muramyl-pentapeptide. nih.gov |
| Result of Inhibition | Accumulation of the precursor UDP-N-acetylmuramyl-pentapeptide. nih.gov |
| Distinction from other antibiotics | Does not inhibit D-alanine carboxypeptidase, unlike some other cell wall inhibitors. nih.gov |
Properties
CAS No. |
11141-18-7 |
|---|---|
Molecular Formula |
C8H10O2 |
Synonyms |
diumycin |
Origin of Product |
United States |
Biological Origin and Production
Isolation from Microbial Sources
The initial step in harnessing diumycin is its isolation from the microbial cultures that synthesize it. This process typically begins with the large-scale cultivation of the producer microorganism in a suitable liquid fermentation medium. silae.it After an adequate incubation period, during which the antibiotic is produced and secreted into the broth, the microbial cells are separated from the liquid component, usually through filtration or centrifugation. silae.it The resulting cell-free broth, which contains the this compound, then undergoes a series of extraction and purification steps to isolate the pure antibiotic compound. These methods exploit the physicochemical properties of this compound to separate it from other metabolites and components of the fermentation medium.
Identification and Characterization of Producer Organisms
The primary producers of this compound identified to date belong to the order Actinomycetales, a group of bacteria renowned for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics. nih.govscialert.net
Streptomyces Species (e.g., Streptomyces umbrinus)
The most well-documented producer of this compound is the bacterial species Streptomyces umbrinus. doi.orgnii.ac.jp Specifically, the strain designated as ATCC 15972 has been identified as a source of this antibiotic. doi.orgnii.ac.jp Streptomyces is a large and diverse genus of Gram-positive bacteria known for their filamentous, fungus-like growth patterns and their significant contribution to the discovery of antibiotics. britannica.comscielo.br The identification of S. umbrinus as a this compound producer highlights the continued importance of this genus as a source of novel bioactive compounds. scialert.net
Other Actinomycetes
While Streptomyces umbrinus is the most frequently cited producer, it is plausible that other actinomycetes also have the genetic capacity to synthesize this compound or structurally related compounds. scialert.netontosight.ai The order Actinomycetales is a vast and metabolically diverse group, and many species within this order are known to produce a variety of antibiotics. nih.govmdpi.com The exploration of different actinomycete strains, particularly those from unique and underexplored environments, may lead to the discovery of new this compound producers or novel variants of the antibiotic. mdpi.com
Fermentation Processes and Culture Optimization for this compound Production
The industrial-scale production of this compound relies on carefully controlled fermentation processes. This involves cultivating the producer organism, such as Streptomyces umbrinus, in large bioreactors under optimized conditions to maximize the yield of the antibiotic. silae.it The optimization of fermentation parameters is a critical aspect of ensuring efficient and cost-effective production.
Several key factors are manipulated to enhance this compound production. These include the composition of the culture medium, pH, temperature, aeration, and incubation time. ijpsr.commedcraveonline.comnih.gov For instance, the choice of carbon and nitrogen sources in the medium can significantly influence both microbial growth and antibiotic synthesis. ijpsr.com Studies on other antibiotic-producing Streptomyces species have shown that specific carbohydrates and nitrogenous compounds can either promote or inhibit the production of secondary metabolites. ijpsr.com
The physical parameters of the fermentation are also crucial. Maintaining an optimal pH and temperature throughout the fermentation process is essential for the enzymatic activities involved in this compound biosynthesis. nih.govuniprot.org Adequate aeration is necessary to meet the oxygen demands of the aerobic Streptomyces bacteria, while the duration of the fermentation is timed to coincide with the peak of antibiotic production, which often occurs during the stationary phase of microbial growth. ijpsr.com
Advanced fermentation strategies, such as fed-batch culture, may also be employed to improve yields. researchgate.net In a fed-batch process, nutrients are incrementally added to the bioreactor during the fermentation, which can help to sustain high levels of cell density and productivity over a longer period. researchgate.net
Below is a table summarizing the key aspects of this compound production:
| Aspect | Description | Key Considerations |
| Producer Organism | Primarily Streptomyces umbrinus (e.g., strain ATCC 15972). doi.orgnii.ac.jp Other actinomycetes may also be potential producers. scialert.netontosight.ai | Strain selection and maintenance are crucial for consistent production. |
| Fermentation Type | Submerged liquid fermentation in bioreactors. silae.it | Allows for large-scale production and precise control of environmental parameters. |
| Culture Medium | Contains specific carbon and nitrogen sources, as well as essential minerals. | Optimization of nutrient composition is critical for maximizing yield. ijpsr.com |
| Process Parameters | pH, temperature, aeration, and agitation are carefully controlled. nih.gov | Maintaining optimal conditions is essential for microbial growth and antibiotic synthesis. |
| Fermentation Strategy | Can include batch or fed-batch processes. researchgate.net | Fed-batch strategies can enhance productivity by extending the production phase. researchgate.net |
| Downstream Processing | Involves filtration/centrifugation to separate biomass, followed by extraction and purification of this compound from the culture broth. silae.it | Efficient recovery and purification are necessary to obtain a high-purity final product. |
Biosynthetic Pathways and Enzymology
Elucidation of Diumycin Biosynthetic Genes and Clusters
The complete biosynthetic gene cluster (BGC) specifically for this compound has not been as extensively characterized in publicly available literature as that of its close relative, moenomycin. However, significant insights can be gleaned from comparative genomics and studies on related phosphoglycolipid antibiotics. The biosynthesis of these molecules is typically orchestrated by a dedicated set of genes clustered together on the chromosome of the producing microorganism, often a species of Streptomyces.
For instance, the moenomycin A (MmA) biosynthetic gene cluster in Streptomyces ghanaensis provides a valuable template for understanding this compound biosynthesis. nih.gov This cluster is notably compact, spanning less than 30 kilobases, yet it encodes all the necessary enzymes for the synthesis of the complex MmA molecule from primary metabolic precursors. nih.gov It is highly probable that the this compound BGC shares a similar organizational logic, containing genes for the assembly of the lipid tail, the synthesis and modification of the oligosaccharide chain, and the final phosphorylation and tailoring steps.
Enzymatic Steps and Proposed Reaction Mechanisms
The biosynthesis of this compound, inferred from studies on related phosphoglycolipids, is a multi-step enzymatic cascade. The process can be conceptually divided into the formation of the lipid moiety, the assembly of the oligosaccharide chain, and the final tailoring reactions.
The lipid component, a C25 isoprenoid alcohol, is likely synthesized through the mevalonate (B85504) or non-mevalonate pathway, common routes for isoprenoid biosynthesis in bacteria. The core oligosaccharide is then assembled on this lipid carrier. This process involves a series of glycosyltransferases, each responsible for adding a specific sugar unit to the growing chain. The sugar precursors are typically activated as nucleotide diphosphate (B83284) (NDP)-sugars, which are derived from primary metabolism. nih.gov
A key step in the biosynthesis of phosphoglycolipid antibiotics is the formation of the phosphoglycerate linkage. This is likely catalyzed by a specific enzyme that transfers a phosphoglycerate moiety to the oligosaccharide. Further enzymatic modifications, such as acylation and the attachment of other functional groups, contribute to the final structure and biological activity of this compound.
The inhibitory action of this compound on peptidoglycan synthesis involves the accumulation of the lipid intermediate, suggesting a direct or indirect interaction with the enzymes of this pathway. asm.orgnih.govnih.gov This mechanism is a hallmark of the moenomycin family of antibiotics. nih.gov
Identification of Biosynthetic Intermediates and Precursors
The direct identification of biosynthetic intermediates for this compound is not extensively documented. However, based on the known structure of this compound and the biosynthetic pathways of related compounds, several key precursors and intermediates can be proposed.
The primary precursors are derived from central carbon metabolism. These include acetyl-CoA and propionyl-CoA for the synthesis of the lipid tail via the polyketide or fatty acid synthesis machinery, and various sugar nucleotides for the oligosaccharide chain. For example, the biosynthesis of moenomycin A utilizes precursors exclusively from primary metabolism. nih.gov
During the assembly process, lipid-linked oligosaccharide intermediates are formed. These intermediates consist of the growing sugar chain attached to the C25 lipid carrier. The accumulation of uridine-5′-diphosphate-N-acetyl-muramyl-pentapeptide in the presence of this compound A indicates a disruption in the later stages of peptidoglycan synthesis, where this precursor is utilized. nih.govnih.gov While this is a downstream effect of the antibiotic's action, it highlights the types of molecules involved in the broader metabolic context.
Comparative Biosynthesis with Related Phosphoglycolipid Antibiotics
The biosynthesis of this compound is best understood through comparison with other phosphoglycolipid antibiotics, most notably moenomycin and teichomycin (B549275).
The moenomycin biosynthetic pathway in S. ghanaensis is a benchmark for this class of compounds. nih.gov The moe gene cluster contains genes for the synthesis of the pentasaccharide core, the lipid tail, and tailoring enzymes. nih.gov A striking feature is its reliance on primary metabolism for all its building blocks. nih.gov
The teichomycin (tchm) gene cluster from A. teichomyceticus presents an interesting contrast. scispace.com While it produces a related phosphoglycolipid, its genetic organization is significantly different from the moe cluster, featuring gene rearrangements and novel structural genes. scispace.com Despite these differences, 16 of the 18 identified tchm genes have orthologs in the moe cluster, underscoring a conserved core biosynthetic machinery. mdpi.com
This compound, along with macarbomycin (B1173522) and pholipomycin, belongs to this family of antibiotics. capes.gov.brdoi.org Comparative studies of the fermentation products of this compound- and macarbomycin-producing strains have been conducted. kisti.re.kr The structural variations among these antibiotics, such as the nature of the lipid tail and the composition and modification of the oligosaccharide chain, can be attributed to differences in the respective biosynthetic gene clusters. These differences likely lie in the specificities of the glycosyltransferases and tailoring enzymes.
| Antibiotic Family | Producing Organism (Example) | Key Biosynthetic Features | Reference |
| Moenomycin | Streptomyces ghanaensis | Compact gene cluster, precursors from primary metabolism | nih.gov |
| Teichomycin | Actinoplanes teichomyceticus | Different gene cluster architecture, but core orthologous genes | scispace.commdpi.com |
| This compound | Streptomyces umbrinus | Inhibits peptidoglycan synthesis, related to moenomycin | doi.org |
Genetic Engineering Strategies for Biosynthesis Pathway Modulation
While specific genetic engineering of the this compound biosynthetic pathway is not widely reported, the principles and strategies applied to related antibiotics provide a clear roadmap for future work. The primary goals of such engineering are typically to improve antibiotic yield, generate novel analogs with enhanced properties, or to elucidate the functions of specific biosynthetic genes.
One common strategy is the overexpression of positive regulatory genes or the inactivation of negative regulators within the biosynthetic gene cluster to enhance production. mdpi.com Another approach involves precursor engineering, where pathways supplying the building blocks for the antibiotic are manipulated to increase their availability. frontiersin.org
Heterologous expression of the entire biosynthetic gene cluster in a more genetically tractable host is a powerful tool for both production and genetic manipulation. researchgate.net For instance, the successful expression of the baikalomycin gene cluster in S. albus J1074 allowed for functional characterization of glycosyltransferases. researchgate.net
Furthermore, combinatorial biosynthesis, which involves swapping genes or domains between different phosphoglycolipid biosynthetic pathways, could be employed to create hybrid molecules. For example, introducing glycosyltransferases from the this compound pathway into a moenomycin-producing strain could potentially generate novel moenomycin derivatives with this compound-like sugar moieties. The advent of advanced genetic engineering tools, including CRISPR-Cas9, has significantly expanded the possibilities for precise and efficient modification of antibiotic biosynthetic pathways. mdpi.comsynthego.com
Mechanistic Elucidation of Diumycin S Biological Action
Cellular Target Identification
Diumycin's primary cellular target is the intricate machinery responsible for the synthesis of the bacterial cell wall. Its mode of action is characterized by the inhibition of this essential pathway, leading to bacterial cell death.
Inhibition of Bacterial Cell Wall Synthesis
This compound has been identified as a potent inhibitor of cell wall synthesis in bacteria such as Staphylococcus aureus. nih.govnih.govresearchgate.net This inhibition disrupts the integrity of the bacterial cell, rendering it vulnerable to osmotic pressure and other environmental stresses. A key indicator of this mechanism is the accumulation of a specific precursor molecule within the cell, which points to a precise blockage in the synthetic pathway.
The bacterial cell wall is primarily composed of peptidoglycan, a polymer that provides structural support. This compound specifically interferes with the synthesis of this polymer. nih.govnih.govresearchgate.netasm.org Research has shown that this compound inhibits the in vitro synthesis of peptidoglycan in particulate preparations from both Bacillus stearothermophilus and Escherichia coli. nih.govasm.org This broad activity against both Gram-positive and Gram-negative bacteria in a cell-free system highlights the fundamental nature of its target. Unlike some other antibiotics that target cell wall synthesis, such as vancomycin, this compound does not inhibit the enzyme D-alanine (B559566) carboxypeptidase. nih.govresearchgate.net
The inhibitory action of this compound is characterized by the intracellular accumulation of uridine-5'-diphosphate-N-acetyl-muramyl-pentapeptide (UDP-MurNAc-pentapeptide). nih.govnih.govresearchgate.net This accumulation is a direct consequence of this compound preventing the utilization of the N-acetyl-glucosamine-N-acetyl-muramyl-pentapeptide precursor in the peptidoglycan elongation process. nih.govnih.gov By blocking this crucial step, this compound effectively halts the construction of the peptidoglycan chain, leading to a weakened cell wall and eventual cell lysis.
Specific Interference with Peptidoglycan Synthesis
Molecular Interactions and Binding Sites
The efficacy of this compound as an inhibitor of cell wall synthesis is rooted in its specific molecular interactions with components of the bacterial cell, particularly the cell membrane.
Interaction with Cellular Membranes
Disruption of Membrane Integrity
The mechanism of membrane disruption by this compound is thought to be similar to that of other lipophilic polypeptide antibiotics like polymyxins. lumenlearning.commdpi.com These antibiotics interact with the phospholipid components of the bacterial cell membrane. mdpi.comlibretexts.org This interaction can lead to a destabilization of the membrane structure, increasing its permeability and causing the leakage of essential intracellular components, which ultimately contributes to cell death. mdpi.comlibretexts.org In some cases, this disruption is observed as a rapid depolarization of the membrane, leading to a loss of membrane potential and subsequent inhibition of crucial cellular processes like protein, DNA, and RNA synthesis. libretexts.org
It is important to note that while electron microscopy of cells treated with related compounds like duramycin (B1576892) suggested increased fragility, significant structural differences in the membrane were not always obvious through live-cell imaging, indicating the complexity of these interactions. nih.gov
Effects on Lipid-Linked Saccharide Pathways (e.g., Dolichol Pathway)
This compound exerts a significant inhibitory effect on the biosynthesis of lipid-linked saccharide precursors, which are essential for processes like N-glycosylation. frontiersin.orgnih.gov This pathway, often referred to as the dolichol pathway in eukaryotes, involves the assembly of an oligosaccharide on a lipid carrier, dolichol phosphate (B84403), before it is transferred to a nascent protein. uniprot.orgresearchgate.net
The initial steps of this pathway occur on the cytoplasmic face of the endoplasmic reticulum, where sugars are sequentially added to dolichol pyrophosphate. uniprot.org this compound has been shown to inhibit the formation of dolichol phosphate-mannose, which is a key component in the formation of N-acetylglucosamine-containing intermediates in this pathway. nih.gov By blocking the formation of these essential lipid-linked saccharides, this compound disrupts the entire glycosylation process. frontiersin.orgnih.gov
| Pathway Component | Role in Lipid-Linked Saccharide Synthesis | Effect of this compound |
| Dolichol Phosphate | Lipid carrier for oligosaccharide assembly. uniprot.orgresearchgate.net | Synthesis is indirectly affected by the inhibition of pathway intermediates. nih.gov |
| Dolichol Phosphate-Mannose | Stimulates the formation of N-acetylglucosamine-containing intermediates. nih.gov | Formation is inhibited by this compound. nih.gov |
| N-acetylglucosamine-containing intermediates | Precursors for the final oligosaccharide chain. nih.gov | Synthesis is blocked due to the inhibition of dolichol phosphate-mannose formation. nih.gov |
Modulation of GlcNAc-Transferase Activity
A primary target of this compound within the lipid-linked saccharide pathway is the enzyme UDP-N-acetylglucosamine--dolichyl-phosphate N-acetylglucosaminephosphotransferase, commonly known as GlcNAc-1-P transferase. uniprot.orgnih.gov This enzyme catalyzes the crucial initial step of the pathway: the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from the donor UDP-GlcNAc to the lipid carrier dolichyl phosphate. frontiersin.orguniprot.org
Research has demonstrated that this compound is an inhibitor of this GlcNAc-1-P-transferase reaction. uniprot.orgnih.gov While other antibiotics like tunicamycin (B1663573) are highly potent inhibitors of this enzyme, this compound also demonstrates significant inhibitory activity, albeit at higher concentrations. nih.gov This inhibition prevents the formation of dolichyl pyrophosphoryl-GlcNAc, the first lipid intermediate in the pathway, effectively halting the subsequent steps of peptidoglycan and glycoprotein (B1211001) synthesis. frontiersin.orgnih.gov
The activity of GlcNAc-1-P transferase is influenced by various factors. For instance, it is stimulated by manganese and certain phospholipids (B1166683) like phosphatidylglycerol and phosphatidylinositol, and has an optimal pH range of 7.2-7.6. uniprot.orgnih.gov this compound's inhibitory action adds to the complex regulation of this key enzymatic step.
Cellular Responses to this compound Exposure
Impact on Bacterial Cell Division and Growth Kinetics
This compound primarily affects actively dividing bacterial cells, with minimal impact on resting cells. doi.org This is consistent with its mechanism of action, which targets the synthesis of the cell wall—a process integral to bacterial replication. doi.orgnih.gov The inhibition of peptidoglycan synthesis disrupts the normal process of cell division, which in many bacteria occurs through binary fission. wordpress.com
Morphological Alterations in Susceptible Bacterial Cells
Exposure to antibiotics that inhibit cell wall synthesis often leads to distinct morphological changes in susceptible bacteria. nih.gov By preventing the proper formation of the peptidoglycan layer, which is crucial for maintaining cell shape and integrity, these inhibitors can cause significant structural abnormalities. libretexts.org
In the presence of cell wall synthesis inhibitors, as a bacterium attempts to grow and divide without being able to properly synthesize new cell wall material, it can lead to the formation of structurally compromised cells. libretexts.org This can manifest as the formation of spheroplasts, which are spherical cells that have lost their rigid cell wall, or as elongated, filamentous cells due to the inhibition of septum formation during cell division. nih.govlibretexts.org For example, in Staphylococcus aureus, inhibition of cell wall synthesis by this compound A is accompanied by the accumulation of a cell wall precursor, uridine-5′-diphosphate-N-acetyl-muramyl-pentapeptide, indicating a direct disruption of the peptidoglycan assembly process. nih.govnih.gov These morphological changes make the bacterial cells fragile and vulnerable to osmotic lysis. nih.govlibretexts.org
Investigation of Biological Activity Spectrum
In Vitro Antimicrobial Activity
Diumycin demonstrates a notable spectrum of activity, particularly against Gram-positive bacteria. doi.org Its efficacy against Gram-negative bacteria is less pronounced. doi.org
This compound is active against Gram-positive bacteria, including Staphylococcus aureus. doi.org It specifically affects dividing cells of Staphylococcus aureus but not resting ones. doi.org The antibiotic also shows activity against Streptococcus pyogenes and Diplococcus pneumoniae. doi.org
Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria
| Bacterial Species | Activity |
|---|---|
| Staphylococcus aureus | Active against dividing cells doi.org |
| Streptococcus pyogenes | Active doi.org |
| Diplococcus pneumoniae | Active doi.org |
This compound exhibits a lesser degree of activity against Gram-negative bacteria. doi.org The outer membrane of Gram-negative bacteria like Escherichia coli often presents a permeability barrier to certain antibiotics. frontiersin.orgnih.gov
This compound is a member of the polyene macrolide family of antibiotics, which are recognized for their antifungal properties. ontosight.ai It has demonstrated broad-spectrum antifungal activity, showing particular efficacy against pathogens such as Candida and Aspergillus species. ontosight.ai The mechanism of action is believed to involve the disruption of fungal cell membranes, which leads to cell lysis and death. ontosight.ai
Spectrum against Gram-Negative Bacteria (e.g., Escherichia coli)
Bacteriostatic and Bactericidal Properties
The action of this compound is concentration-dependent. At levels close to its minimum inhibitory concentration (MIC), it is primarily bacteriostatic, meaning it inhibits the growth and reproduction of bacteria. doi.orglibretexts.org However, at higher concentrations, this compound exhibits bactericidal properties, meaning it actively kills the bacteria. doi.orglibretexts.org This dual activity is not uncommon among antibiotics, where the distinction between bacteriostatic and bactericidal can be influenced by the concentration of the drug. droracle.ai this compound affects dividing but not resting cells of Staphylococcus aureus. doi.org
Preclinical Efficacy Studies in Experimental Infection Models
Preclinical studies in mice have demonstrated the in vivo efficacy of this compound. doi.org When administered subcutaneously to mice infected with Streptococcus pyogenes C 203 and Diplococcus pneumoniae, this compound was shown to be active. doi.org This activity in murine models is a critical step in evaluating the potential therapeutic applications of an antibiotic. nih.gov
Structural Analysis and Analogous Compound Research
Methodologies for Diumycin Structural Elucidation
The determination of the molecular architecture of this compound and its components relies on a multi-pronged approach, integrating spectroscopic, chromatographic, and degradative chemical methods.
Key techniques employed include:
Infrared (IR) Spectroscopy : IR spectra provide information about the functional groups present in a molecule. For instance, the IR spectrum of a related compound, SQ 28,546, showed characteristic broad absorption at 3400 cm⁻¹ and a peak at 1650 cm⁻¹, indicative of certain molecular bonds. google.com
Proton Magnetic Resonance (PMR) and Mass Spectrometry (MS) : PMR (a type of NMR) and mass spectrometry were used to compare the structures of related antibiotic derivatives, suggesting that observed differences might lie in the fusion points of ring systems. jst.go.jp
Ultraviolet (UV) Spectroscopy : UV spectroscopy helps in identifying chromophores. For example, the related phosphoglycolipid pholipomycin was noted to have a chromophore absorbing at 257 nm upon acid hydrolysis. doi.org
Optical Rotatory Dispersion (ORD) : The absolute configuration of the asymmetric center in the lipid components of this compound was determined by examining the ORD of a degradation product. capes.gov.br
Table 1: Spectroscopic Data for a this compound-Related Compound (SQ 28,546) An illustrative example of spectroscopic data used in the analysis of related complex compounds.
| Technique | Observation | Reference |
|---|---|---|
| Infrared (IR) Spectroscopy (KBr) | 3400 cm⁻¹ (broad), 1650 cm⁻¹ | google.com |
| UV Spectroscopy | No absorption maxima above 200 nm | google.com |
| Elemental Analysis | C: 42.43%, H: 6.91%, N: 10.59%, S: 2.57% | google.com |
Chromatography is an essential technique for separating the components of a complex mixture, allowing for their individual analysis and purification. thermofisher.combyjus.com The this compound fermentation product is a complex mixture of several related antibiotics. nih.gov
Various chromatographic methods have been utilized to isolate and characterize the members of the this compound family:
Thin-Layer Chromatography (TLC) : TLC is used for the rapid separation and identification of components. A TLC system using a silica (B1680970) gel plate with a mobile phase of n-propanol and ammonium (B1175870) hydroxide (B78521) (7:3 ratio) was used to characterize a related compound, which showed an Rf value of 0.2. google.com
Paper Chromatography : This technique was employed in early studies to separate and identify products from peptidoglycan synthesis inhibition assays. For example, in a system using isobutyric acid and ammonium hydroxide (5:3), various sugar phosphates could be resolved based on their Rf values. asm.org
High-Performance Liquid Chromatography (HPLC) : Modern analysis heavily relies on HPLC for its high resolution and sensitivity. It is used to separate complex mixtures, such as different drug analogs and their metabolites, on columns like reverse-phase C18 or ion-exchange columns. nih.govnih.gov Six distinct phosphorus-containing antibiotics were isolated from this compound fermentation products based on their chromatographic behavior, which allowed for comparison with the macarbomycin (B1173522) complex. nih.gov
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule. This method involves crystallizing the compound of interest and analyzing the diffraction pattern produced when it is exposed to an X-ray beam. nih.gov While crystallography has been successfully used to determine the structures of other complex antibiotics and their targets, such as the adriamycin-DNA complex and Staphylococcus aureus DNA gyrase, specific crystallographic data for the this compound molecule itself are not prominently available in the reviewed scientific literature. nih.govgatech.edu The structural elucidation of this compound has therefore primarily depended on spectroscopic and chemical degradation methods. capes.gov.br
Chromatographic Separation and Characterization Methods
Identification and Characterization of this compound Family Members
The term "this compound" refers to a complex of closely related antibiotics produced by Streptomyces umbrinus. jst.go.jpdoi.org Research has led to the isolation and partial characterization of several distinct members of this family.
The this compound complex was initially separated into components designated A and B. Further investigation revealed additional members, this compound A' and, later, this compound A'' and this compound B''. asm.orgdoi.org All these components were found to inhibit peptidoglycan synthesis in cell-free systems of E. coli, indicating a shared mechanism of action. asm.org The discovery of this compound A'' and B'' expanded the known members of this antibiotic family. doi.org
Table 2: Characterized Members of the this compound Family
| This compound Member | Key Research Finding | Reference |
|---|---|---|
| This compound A | Inhibits peptidoglycan synthesis by preventing the utilization of N-acetyl-glucosamine-N-acetyl-muramyl-pentapeptide. | nih.govasm.org |
| This compound A' | Inhibits peptidoglycan synthesis in a manner similar to this compound A. | asm.org |
| This compound B | Inhibits peptidoglycan synthesis in a manner similar to this compound A. | asm.org |
| This compound B'' | Identified as a new member of the this compound family along with this compound A''. | doi.org |
The members of the this compound family are structurally very similar, which makes their separation challenging. nih.gov They are all classified as phosphorus-containing glycolipid antibiotics. jst.go.jpdoi.org The primary structural variations are believed to arise from differences in the lipid or sugar moieties of the molecule.
Comparative studies have shown that the antibiotic complex produced by this compound fermentation and that from macarbomycin fermentation are likely identical, with each containing one main component and five identical minor components. nih.gov The subtle structural differences between analogs, such as those in the tetracycline (B611298) family, can lead to significant variations in biological activity and interactions with cellular components. oncotarget.com For anthracycline antibiotics, minor changes at specific carbon atoms (C-4, C-7, C-9) result in different analogs like doxorubicin (B1662922) and daunorubicin, which have distinct biological profiles. biomedpharmajournal.org A similar principle of minor structural modifications likely accounts for the different members of the this compound complex. The differentiation of these components often relies on the analysis of their products after acid hydrolysis, which cleaves the molecule into its constituent lipids, sugars, and other fragments. capes.gov.brdoi.org
Macarbomycin Complex
Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship Studies
The synthesis of analogues and derivatives of complex natural products like this compound is a critical step in understanding their mechanism of action and in developing new therapeutic agents with improved properties. While specific studies on the synthesis of this compound analogues are not extensively documented in the available literature, the principles of rational design and structure-activity relationship (SAR) studies applied to other complex antibiotics provide a framework for how such research would be approached.
Rational Design Principles for Mechanistic Probes
The rational design of mechanistic probes for antibiotics like this compound would involve the synthesis of modified versions of the natural product that can be used to investigate its interaction with its molecular target. A key strategy in the design of such probes for phosphoglycolipid antibiotics is the creation of water-soluble analogues. The long lipid tail of these antibiotics often makes them poorly soluble, hindering in vitro studies of their enzymatic targets. researchgate.net
For example, in the study of moenomycin, fluorescently labeled, water-soluble lipid I analogues have been synthesized to probe the activity of translocase I and MurG enzymes involved in peptidoglycan biosynthesis. researchgate.net A similar approach could be applied to this compound, where the diumycinol lipid tail could be truncated or modified to improve solubility while retaining the essential binding features of the molecule.
The design of these probes is guided by an understanding of the antibiotic's pharmacophore—the essential structural features required for biological activity. For moenomycin, the F-ring phosphoglycerate portion has been identified as a key contact point with its target enzyme. researchgate.net Therefore, rationally designed probes would aim to preserve this critical interaction while introducing modifications elsewhere in the molecule to facilitate experimental analysis.
The following table outlines general principles for the rational design of mechanistic probes for phosphoglycolipid antibiotics, which would be applicable to this compound:
| Design Principle | Rationale | Potential Application for this compound |
| Improve Aqueous Solubility | To facilitate in vitro enzymatic assays and structural studies. | Synthesis of analogues with truncated or more polar lipid tails (diumycinol). |
| Incorporate Reporter Groups | To enable detection and quantification of binding interactions. | Attachment of fluorescent tags or biotin (B1667282) labels to non-essential positions of the this compound structure. |
| Simplify the Core Structure | To identify the minimal pharmacophore required for activity. | Systematic removal or modification of saccharide units to determine their contribution to target binding. |
| Introduce Photoaffinity Labels | To covalently cross-link the antibiotic to its target for identification and structural analysis. | Incorporation of photoreactive groups at specific positions within the this compound molecule. |
By applying these rational design principles, researchers can develop powerful tools to investigate the molecular mechanism of this compound's antibiotic activity, paving the way for the development of novel antibacterial agents.
Mechanisms of Antimicrobial Resistance to Diumycin
Molecular Mechanisms of Resistance Development
The development of resistance at the molecular level typically involves specific genetic alterations that allow a bacterium to survive in the presence of an antibiotic. researchgate.net Bacteria can acquire these resistance traits through spontaneous mutations in their DNA or by obtaining resistance genes from other bacteria via horizontal gene transfer. mdpi.commdpi.com For diumycin, several molecular strategies could be hypothesized based on established resistance patterns to other antibiotics. biorxiv.org
Key molecular mechanisms include:
Target Site Alteration : This is a common resistance strategy where the bacterial target of the antibiotic is modified, reducing the drug's binding affinity. reactgroup.orgmdpi.com Since this compound targets a lipid intermediate in the peptidoglycan synthesis pathway, mutations in the enzymes responsible for the synthesis or modification of this intermediate could confer resistance. asm.org For example, a change in the structure of the C55-isoprenyl phosphate (B84403) or the enzymes that interact with it could prevent this compound from effectively inhibiting the pathway.
Enzymatic Inactivation : Some bacteria produce enzymes that can chemically modify or destroy an antibiotic, rendering it harmless. rsc.orgresearchgate.net While less common for complex natural products, it is conceivable that bacteria could evolve or acquire enzymes capable of degrading the this compound molecule or altering its structure, for instance, by cleaving its lactone ring or modifying its phosphate group.
Active Efflux Pumps : Bacteria can utilize membrane-embedded proteins, known as efflux pumps, to actively transport antibiotics out of the cell, preventing them from reaching their intracellular target at a sufficient concentration. reactgroup.orgfrontiersin.org This is a very common mechanism that can often lead to multidrug resistance because many pumps can recognize and expel a wide range of different compounds. frontiersin.org Overexpression of existing efflux pumps or the acquisition of new pump-encoding genes could be a potent mechanism for developing resistance to this compound.
| Potential Molecular Mechanism | Description | Relevance to this compound |
| Target Modification | Mutations in bacterial genes alter the structure of the antibiotic's target, reducing binding effectiveness. researchgate.net | Mutations affecting the enzymes or lipid carriers in the peptidoglycan synthesis pathway could reduce this compound's inhibitory action. asm.org |
| Enzymatic Inactivation | Bacteria produce enzymes that degrade or modify the antibiotic, rendering it inactive. reactgroup.org | Hypothetical enzymes could potentially cleave or alter the this compound molecule, though this is not documented. |
| Efflux Pump Overexpression | Increased production of membrane pumps that actively remove the antibiotic from the bacterial cell. frontiersin.org | A general and highly effective mechanism that would prevent this compound from accumulating to inhibitory concentrations within the cell. reactgroup.org |
| Target Bypass | Bacteria develop alternative metabolic pathways to circumvent the process inhibited by the antibiotic. reactgroup.org | Development of an alternative pathway for cell wall synthesis that does not involve the this compound-sensitive intermediate. |
Cellular Adaptation Strategies in Resistant Strains
Beyond specific molecular changes, bacteria can undergo broader physiological and structural adaptations to survive antibiotic exposure. mdpi.com These adaptive strategies often involve changes in cellular architecture and community behavior.
Changes in Membrane Permeability : Bacteria, particularly Gram-negative species, can alter their outer membrane to limit the influx of antibiotics. mdpi.commdpi.com This can be achieved by modifying the structure or reducing the number of porin channels, which are the primary route for many hydrophilic compounds to enter the cell. mdpi.com Such changes could reduce the rate at which this compound enters the bacterial cell, contributing to tolerance.
Biofilm Formation : Bacteria can aggregate to form biofilms, which are communities of cells encased in a self-produced matrix of extracellular polymeric substances. frontiersin.org This matrix acts as a physical barrier, impeding antibiotic penetration. Furthermore, cells within a biofilm often exist in a metabolically altered state, which can make them less susceptible to antibiotics that target active processes like cell wall synthesis. mdpi.com
Stress Responses : Exposure to antibiotics can trigger complex stress response pathways in bacteria. biorxiv.org These responses can lead to a temporary state of reduced metabolic activity or dormancy, making the cells phenotypically tolerant to the antibiotic. mdpi.comnih.gov An "adaptation delay" period may occur where cells are initially vulnerable, but this is often followed by the induction of protective mechanisms that allow for survival and growth in the presence of the stressor. biorxiv.org
Cross-Resistance Patterns with Other Classes of Antibiotics
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple classes of antibiotics. gardp.org This is a significant clinical concern as exposure to one antibiotic can lead to the selection of pathogens that are resistant to other, unrelated drugs. nih.gov
Given that this compound inhibits peptidoglycan synthesis, cross-resistance could potentially be observed with other antibiotics that target this same pathway, albeit at different steps.
Inhibitors of the Lipid Cycle : Antibiotics like moenomycin and prasinomycin also inhibit peptidoglycan synthesis at the stage of the lipid intermediate, similar to this compound. asm.org It is highly probable that a resistance mechanism altering this shared target or pathway would confer cross-resistance among these compounds.
Efflux-Mediated Cross-Resistance : If resistance to this compound is mediated by a broad-spectrum efflux pump, the resistant strain would likely exhibit cross-resistance to a wide variety of other antibiotic classes that are also substrates for that pump. frontiersin.orggardp.org
Lack of Cross-Resistance : Conversely, an important characteristic of a novel antibiotic is the absence of cross-resistance with currently used drugs. mdpi.com If resistance to this compound arises from a highly specific mechanism, such as an enzyme that only degrades this compound, then cross-resistance with other antibiotic classes would be unlikely. For instance, resistance to β-lactams often involves β-lactamase enzymes, which would not affect this compound.
| Antibiotic Class | Mechanism of Action | Potential for Cross-Resistance with this compound |
| Moenomycin, Prasinomycin | Inhibit peptidoglycan glycosyltransferases, interfering with the lipid intermediate cycle. asm.org | High: A shared pathway target suggests that mechanisms like target modification or bypass could confer resistance to all. |
| Vancomycin, Ristocetin | Bind to the D-Ala-D-Ala terminus of peptidoglycan precursors, inhibiting transglycosylation and transpeptidation. asm.org | Moderate: While the overall pathway is the same, the specific targets differ. Cross-resistance might occur through broader adaptations like reduced cell wall permeability. |
| β-Lactams (e.g., Penicillin) | Inhibit penicillin-binding proteins (PBPs) responsible for the final transpeptidation step of cell wall synthesis. reactgroup.org | Low: The molecular targets are distinct. A mechanism like β-lactamase production would not affect this compound. |
| Fluoroquinolones | Inhibit DNA gyrase and topoisomerase IV, interfering with DNA replication. mdpi.com | Low to Moderate: No shared target. Cross-resistance would likely only occur through non-specific mechanisms like broad-spectrum efflux pumps or reduced membrane permeability. gardp.org |
Genomic and Proteomic Analysis of Resistance Acquisition
Identifying the precise mechanisms of resistance acquisition relies heavily on advanced analytical techniques like genomics and proteomics. frontiersin.orgfrontiersin.org These approaches allow for a comprehensive comparison between susceptible and resistant bacterial strains to pinpoint the changes responsible for the resistant phenotype. dovepress.com
Genomic Analysis : Whole-genome sequencing of this compound-resistant strains would be a primary step. Researchers would look for specific single nucleotide polymorphisms (SNPs) or insertions/deletions in genes associated with the peptidoglycan synthesis pathway. nih.gov Furthermore, genomic analysis can identify the acquisition of mobile genetic elements, such as plasmids or transposons, that carry resistance genes, for example, those encoding efflux pumps or antibiotic-modifying enzymes. mdpi.com
Proteomic Analysis : Proteomics involves the large-scale study of proteins. dovepress.com Using techniques like mass spectrometry, researchers can compare the entire protein expression profile of a this compound-resistant bacterium to its susceptible counterpart. mdpi.com This can reveal the upregulation of specific proteins, such as efflux pumps (e.g., MexA, MexB in Pseudomonas aeruginosa), or changes in the expression of metabolic enzymes. mdpi.com Proteomic studies can confirm whether a genetic mutation results in an altered protein or if resistance is due to changes in protein abundance, providing a direct link between genetic changes and functional resistance. frontiersin.orgnih.gov An integrated transcriptomic and proteomic analysis can be particularly powerful, revealing genes and proteins that are differentially expressed and central to the resistance phenotype. frontiersin.org
Advanced Research Methodologies and Future Directions
High-Throughput Screening for Novel Diumycin-like Compounds
The quest for new antibiotics has been revolutionized by high-throughput screening (HTS), a methodology that enables the rapid testing of vast chemical libraries for bioactivity. mdpi.com While specific HTS campaigns for this compound-like compounds are not extensively documented, the principles of HTS are directly applicable. Such a campaign would involve designing a specific assay based on this compound's known mechanism of action: the inhibition of peptidoglycan glycosyltransferases (PGTs). asm.orgmcmaster.ca These enzymes are crucial for the polymerization step in bacterial cell wall synthesis. rsc.orgnih.gov
An effective HTS assay could monitor the inhibition of PGT activity, for instance, by detecting the accumulation of the lipid II precursor or by measuring the incorporation of labeled substrates into peptidoglycan. asm.org A fluorescence anisotropy-based HTS assay has been successfully developed for identifying PGT inhibitors by monitoring their competition with a fluorescently labeled derivative of moenomycin, a related phosphoglycolipid antibiotic. pnas.org This demonstrates the feasibility of screening large collections of synthetic and natural product compounds to identify novel chemical scaffolds that mimic this compound's function. mdpi.compnas.org Furthermore, advanced phenotypic screening using bacterial cell envelope stress reporters can identify compounds that compromise peptidoglycan synthesis, offering another robust HTS strategy. mdpi.com
Advanced Biophysical Techniques for Real-Time Mechanistic Studies
Understanding the precise molecular interactions between an antibiotic and its target is fundamental for rational drug design. A suite of advanced biophysical techniques is available to dissect the mechanism of this compound in real-time. helmholtz-hips.de Although detailed biophysical studies on this compound itself are limited, the application of these methods is a clear future direction.
Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable. utwente.nlfrontiersin.org SPR can provide real-time data on the kinetics of this compound binding to its PGT target, revealing the rates of association and dissociation. frontiersin.org ITC complements this by measuring the thermodynamic parameters of binding, such as enthalpy and entropy changes, which helps to understand the forces driving the interaction. utwente.nl Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, capable of mapping the binding site of this compound on the PGT enzyme and providing atomic-level structural details of the complex. frontiersin.orgmdpi.comacs.org
| Technique | Abbreviation | Potential Application for this compound | Information Gained |
|---|---|---|---|
| Surface Plasmon Resonance | SPR | Studying the binding of this compound to peptidoglycan glycosyltransferase (PGT). | Binding affinity (KD), association/dissociation kinetics (kon/koff). frontiersin.org |
| Isothermal Titration Calorimetry | ITC | Characterizing the thermodynamic profile of this compound-PGT interaction. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). utwente.nl |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Mapping the binding interface and determining the 3D structure of the this compound-PGT complex. | Atomic-level structural details, identification of interacting residues, conformational changes. acs.org |
| X-ray Crystallography | - | Determining the high-resolution 3D structure of this compound bound to its target enzyme. | Precise atomic coordinates of the drug-target complex, revealing the binding mode. helmholtz-hips.de |
Atomic Force Microscopy (AFM) for Cell Envelope Dynamics
Atomic Force Microscopy (AFM) has emerged as a powerful technique to visualize the surfaces of live bacteria at nanometer resolution, offering unprecedented insights into the structural consequences of antibiotic action. nih.govresearchgate.netresearchgate.net AFM can be used to observe the real-time dynamics of the bacterial cell envelope upon exposure to this compound. nih.gov By inhibiting peptidoglycan synthesis, this compound is expected to cause significant alterations to the cell wall's architecture and mechanical properties.
AFM studies would allow researchers to directly image changes in cell morphology, surface roughness, and integrity in bacteria like Staphylococcus aureus. nih.gov Furthermore, AFM can quantify changes in the mechanical properties of the cell wall, such as its stiffness and elasticity, providing a quantitative measure of the damage inflicted by this compound's disruption of peptidoglycan cross-linking. researchgate.netresearchgate.net Such studies provide direct, visual evidence of the antibiotic's mechanism of action at the single-cell level. acs.org
Computational Approaches in this compound Research
In silico methods are integral to modern drug discovery, offering powerful tools to investigate drug-target interactions and guide the design of new molecules, reducing the time and cost of development. rsc.org
Molecular Docking and Dynamics Simulations for Target Interaction
Molecular docking is a computational technique used to predict how a molecule, such as this compound, binds to the three-dimensional structure of its target receptor, the PGT enzyme. nih.govrsc.org By simulating the potential binding poses, docking can identify the most energetically favorable interaction and highlight key amino acid residues in the enzyme's active site that are crucial for binding. rsc.org
Following docking, molecular dynamics (MD) simulations can be employed. MD simulations model the physical movements of atoms and molecules over time, allowing researchers to assess the stability of the predicted this compound-PGT complex. nih.gov These simulations provide a dynamic view of the interaction, confirming whether the binding pose is stable and revealing the flexibility of both the drug and its target, which is critical for a comprehensive understanding of the inhibitory mechanism. stanford.eduacs.org
In Silico Design of Novel this compound Analogues
The insights gained from molecular docking and MD simulations provide a solid foundation for the in silico design of novel this compound analogues. rsc.orgethz.ch Using the established drug-target model, computational chemists can virtually create new molecules by modifying the structure of this compound. These modifications can be designed to enhance binding affinity, improve selectivity, or optimize physicochemical properties.
These newly designed virtual compounds can then be re-docked into the PGT active site to predict their binding efficacy before any resource-intensive chemical synthesis is undertaken. mdpi.comresearchgate.net This iterative cycle of design, docking, and evaluation allows for the rational prioritization of the most promising analogues for synthesis and subsequent biological testing, accelerating the discovery of next-generation antibiotics. rsc.org
| Computational Method | Objective | Description |
|---|---|---|
| Molecular Docking | Predict Binding Mode | Simulates the interaction between this compound and its PGT target to predict the most stable binding orientation and identify key interactions. nih.govrsc.org |
| Molecular Dynamics (MD) Simulation | Assess Complex Stability | Simulates the movement of atoms in the this compound-PGT complex over time to validate the stability of the docked pose and analyze its dynamic behavior. nih.gov |
| In Silico Analogue Design | Generate Novel Compounds | Uses the structural information from docking/MD to rationally design new virtual molecules based on the this compound scaffold with potentially improved properties. ethz.ch |
| Virtual Screening | Identify New Hits | Computationally screens large libraries of compounds against the PGT target structure to find new, chemically diverse molecules that may act similarly to this compound. rsc.org |
Emerging Applications in Cellular and Molecular Biology Research
Beyond its potential as a therapeutic agent, this compound's specific mechanism of action makes it a valuable research tool in cellular and molecular biology. uq.edu.auharvard.edu As a potent and selective inhibitor of PGTs, this compound can be used to probe the fundamental processes of bacterial cell wall biosynthesis. mcmaster.ca
Treating bacteria with this compound allows researchers to study the cellular responses to cell wall stress. mpg.de For example, one can investigate how bacteria alter their gene and protein expression to cope with the inhibition of peptidoglycan synthesis. This can help to uncover novel regulatory networks and resistance mechanisms. frontiersin.org Because this compound's action leads to the accumulation of the specific cell wall precursor, Lipid II, it can be used to study the dynamics of this molecule and its role in coordinating cell growth and division. news-medical.net This positions this compound not just as a potential antibiotic, but as a chemical probe to dissect one of the most fundamental processes in bacterial life.
Unexplored Biological Interactions and Off-Target Effects Research
While the primary mechanism of this compound as an inhibitor of bacterial peptidoglycan synthesis is well-established, research into its other biological interactions and potential off-target effects remains limited. nih.govnih.gov The existing data, though sparse, suggests that this compound may interact with other cellular pathways, particularly in non-bacterial organisms. These secondary interactions are not fully characterized and represent an important area for future investigation to understand the compound's complete biological profile.
One of the most noted secondary activities of this compound is its interaction with enzymes involved in trehalose (B1683222) biosynthesis. tandfonline.comresearchgate.net Studies have shown that this compound can inhibit trehalose-6-phosphate (B3052756) phosphatase (OtsB), an enzyme critical for the trehalose synthesis pathway in various organisms, including mycobacteria. tandfonline.comresearchgate.net This inhibition was observed in Mycobacterium smegmatis and to a lesser extent in Mycobacterium tuberculosis, though relatively high concentrations of the antibiotic were required. tandfonline.comresearchgate.net Given that the trehalose biosynthesis pathway is absent in humans, this interaction is a key point of interest for developing therapeutics with potentially low off-target effects in hosts. nih.gov
Furthermore, early research has indicated that this compound may interfere with glycosylation processes in eukaryotic cells, specifically yeast. nih.govsemanticscholar.org It has been reported to inhibit the synthesis of lipid-linked mannose and mannoprotein. semanticscholar.org This suggests an interaction with the dolichol cycle, a fundamental pathway for glycoprotein (B1211001) synthesis. However, this inhibitory action is considered less specific compared to other known inhibitors of this pathway, such as tunicamycin (B1663573). nih.gov The precise molecular targets of this compound within the eukaryotic glycosylation machinery have not been fully elucidated.
The exploration of these secondary interactions is crucial for a comprehensive understanding of this compound's activity. Research into off-target effects is vital to assess the specificity of a compound and to anticipate any potential unintended biological consequences. For this compound, while it is noted for having low toxicity, a detailed investigation into its effects on eukaryotic cellular processes beyond its primary antibacterial role is an underexplored domain. government.se Future research could employ methodologies like ligand-protein inverse docking or broad-spectrum screening to systematically identify potential protein targets and off-target effects. nih.gov
Table 1: Summary of Known Secondary Biological Interactions of this compound
| Interaction / Effect | Affected Pathway | Organism(s) Studied | Key Findings | Citation(s) |
|---|---|---|---|---|
| Enzyme Inhibition | Trehalose Biosynthesis | Mycobacterium smegmatis, Mycobacterium tuberculosis | This compound inhibits trehalose-6-phosphate phosphatase (OtsB), though high concentrations are required. | tandfonline.comresearchgate.net |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Q & A
Basic Research Questions
Q. What experimental frameworks are recommended for designing studies on diumycin's antimicrobial activity?
- Methodological Answer: Use the PICO/PECO framework to structure your research question:
- Population/Problem (P): Bacterial strains under investigation (e.g., Gram-positive pathogens).
- Intervention/Exposure (I/E): this compound treatment at varying concentrations.
- Comparison (C): Comparator antibiotics (e.g., vancomycin) or untreated controls.
- Outcome (O): Minimum inhibitory concentration (MIC), zone of inhibition, or time-kill kinetics.
- Example research question: In methicillin-resistant Staphylococcus aureus (MRSA), does this compound compared to vancomycin result in lower MIC values over 24 hours?
- Tools: Follow systematic search strategies ( ) and validate protocols using guidelines from (e.g., reproducibility criteria).
Q. How to establish baseline efficacy metrics for this compound in vitro?
- Methodological Answer:
- Step 1: Perform dose-response assays (e.g., broth microdilution) across clinically relevant bacterial strains.
- Step 2: Calculate MIC50/MIC90 values and compare with standard antibiotics ().
- Step 3: Include controls for solvent effects and batch variability ().
- Data Table Example:
| Strain | MIC (μg/mL) | Comparator MIC (μg/mL) | Growth Conditions |
|---|---|---|---|
| MRSA | 0.5 | 1.0 (vancomycin) | Mueller-Hinton, 37°C |
| E. faecalis | 2.0 | 4.0 (linezolid) | Todd-Hewitt, 5% CO2 |
- Validation: Use triplicate experiments and statistical analysis (e.g., ANOVA) to confirm significance ().
Q. What are key considerations for ensuring reproducibility in this compound synthesis protocols?
- Methodological Answer:
- Documentation: Provide step-by-step synthesis details (e.g., solvent ratios, reaction times) in the main manuscript or supplementary materials ().
- Characterization: Include spectral data (NMR, HRMS) and purity metrics (HPLC) for novel derivatives ().
- Replication: Follow ’s task distribution guidelines (e.g., independent validation by a second researcher).
Advanced Research Questions
Q. How to resolve contradictions in reported mechanisms of action for this compound?
- Methodological Answer:
- Hypothesis Testing: Compare conflicting data (e.g., target-binding vs. membrane disruption) using orthogonal assays:
Binding Studies: Surface plasmon resonance (SPR) or microscale thermophoresis (MST) for target affinity.
Membrane Integrity Assays: Fluorescent dye leakage or electron microscopy.
- Iterative Analysis: Apply qualitative research principles ( ) to iteratively refine hypotheses based on emerging data.
- Example Workflow:
![Contradiction Analysis Workflow] - Tools: Use systematic review frameworks ( ) to contextualize findings within existing literature.
Q. What strategies optimize this compound derivatives for enhanced target specificity?
- Methodological Answer:
- Rational Design: Use molecular docking or QSAR models to predict binding interactions ().
- Synthetic Biology: Engineer biosynthetic gene clusters for structural diversification ().
- Validation Pipeline:
| Stage | Method | Outcome Metric |
|---|---|---|
| Design | In silico modeling | Docking scores |
| Synthesis | Solid-phase peptide synthesis | Yield, purity |
| Testing | MIC assays, cytotoxicity | Selectivity index |
Q. How to investigate this compound resistance mechanisms using genomic approaches?
- Methodological Answer:
- Step 1: Generate resistant mutants via serial passage under sub-MIC this compound exposure.
- Step 2: Perform whole-genome sequencing (Illumina/Nanopore) to identify SNPs or gene amplifications.
- Step 3: Validate candidate genes via CRISPR knockout/complementation ().
- Data Interpretation: Use tools like CARD (Comprehensive Antibiotic Resistance Database) for annotation ( ).
- Reporting: Adhere to MIAME or MIxS standards for metadata ().
Q. What methodologies assess this compound's synergism with other antibiotics?
- Methodological Answer:
- Checkerboard Assay: Determine fractional inhibitory concentration (FIC) indices for pairwise combinations.
- Time-Kill Curves: Evaluate bactericidal activity over 24 hours ().
- Statistical Models: Use Bliss independence or Loewe additivity models to classify synergism ( ).
- Example Data:
| Combination | FIC Index | Classification |
|---|---|---|
| This compound + Rifampicin | 0.3 | Synergistic |
| This compound + Ciprofloxacin | 1.2 | Additive |
Common Pitfalls and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
